N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

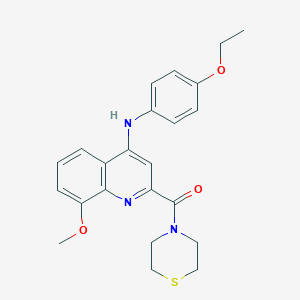

N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic quinoline derivative featuring a multi-substituted aromatic core. Its structure includes:

- 8-methoxy group on the quinoline ring, which may enhance lipophilicity and influence π-π stacking interactions.

- Thiomorpholine-4-carbonyl moiety at position 2, introducing sulfur-based polarity and conformational flexibility.

Properties

IUPAC Name |

[4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-3-29-17-9-7-16(8-10-17)24-19-15-20(23(27)26-11-13-30-14-12-26)25-22-18(19)5-4-6-21(22)28-2/h4-10,15H,3,11-14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPRFCGGUMSKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo functional group modifications to introduce the ethoxyphenyl, methoxy, and thiomorpholine-4-carbonyl groups. Common synthetic routes may involve:

Nucleophilic substitution reactions: to introduce the ethoxyphenyl group.

Methoxylation reactions: to add the methoxy group.

Amidation reactions: to attach the thiomorpholine-4-carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline core or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the quinoline core.

Scientific Research Applications

N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further, leading to the development of new compounds with desired properties.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution reactions : Introduce the ethoxyphenyl group.

- Methoxylation reactions : Add the methoxy group.

- Amidation reactions : Attach the thiomorpholine-4-carbonyl group.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies suggest that it may exhibit inhibitory effects against various pathogens. Its quinoline structure is known to intercalate with DNA, which can inhibit replication and transcription.

- Anticancer Activity : Preliminary research indicates that derivatives of quinoline compounds can affect cancer cell lines by modulating specific molecular targets.

Medicine

In the field of medicine, this compound is being explored for:

- Therapeutic Effects : Its potential as a lead compound in drug discovery is significant due to its unique interactions with biological targets.

- Drug Development : The compound's unique properties make it a candidate for developing new therapeutic agents, particularly in treating infectious diseases and cancer.

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinoline derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The functional groups may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The 4-ethoxyphenyl group provides greater steric bulk and aromaticity than pyrazin-2-yl or 2-methoxyethyl substituents, likely affecting target binding and solubility.

Physicochemical Properties

Calculated and experimental properties of analogs are compared below (Table 2):

Key Observations :

Purification Methods :

- The target compound may require chromatography (like ’s derivatives ), whereas simpler analogs (e.g., ) might be purified via recrystallization.

Biological Activity

N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The structural formula can be summarized as follows:

- Quinoline Core : Provides a platform for various substitutions that enhance biological interactions.

- Ethoxy Group : May influence lipophilicity and permeability.

- Methoxy Group : Often associated with increased potency in biological assays.

- Thiomorpholine Carbonyl : Potentially contributes to enzyme inhibition or receptor binding.

Anticancer Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that a similar quinoline derivative exhibited IC50 values ranging from 0.47 to 3.30 µM against various cancer cell lines, indicating potent anticancer activity .

- Another investigation into related compounds found them effective against breast cancer cells, with significant reduction in cell viability observed at concentrations as low as 1 µM .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been extensively studied. Compounds similar to this compound have shown promising results against a range of bacterial strains.

- Inhibition Mechanisms :

-

Research Findings :

- A recent study reported that a related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

- The efficacy was attributed to the ability of the compound to penetrate bacterial membranes effectively due to its lipophilic nature.

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound may possess other biological activities:

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine, and how can reaction conditions be optimized?

- Answer : Synthesis of quinoline derivatives often involves multi-step coupling reactions. For example, thiomorpholine incorporation may require nucleophilic acyl substitution or amide coupling under anhydrous conditions. Evidence from analogous quinolin-4-amine syntheses (e.g., using General Procedure C in ) highlights the importance of:

- Temperature control : Reactions heated to 100°C overnight achieve higher yields (e.g., 32% yield for compound 10j in ).

- Purification : Column chromatography (e.g., silica gel with gradient elution) or preparative HPLC is critical for isolating polar intermediates.

- Solubility management : DMSO or DMF may be required for dissolving hydrophobic intermediates, though solvent signals in ¹H NMR must be accounted for .

Q. How can structural confirmation of the target compound be achieved using spectroscopic methods?

- Answer : A combination of techniques is essential:

- ¹H NMR : Look for diagnostic signals:

- Thiomorpholine protons (δ ~2.5–3.5 ppm, multiplet).

- Quinoline aromatic protons (δ ~7.0–8.5 ppm).

- Methoxy (δ ~3.8–4.0 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0 ppm for OCH₂) groups.

- LCMS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by UV integration).

- 13C NMR : Verify carbonyl (C=O) signals (~165–175 ppm) and thiomorpholine carbons .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for quinoline-based kinase inhibitors?

- Answer : Discrepancies often arise from pharmacokinetic (PK) factors. For example, AS3334034 ( ), a RIP2 kinase inhibitor, showed renal protective effects in a CKD rat model despite moderate in vitro activity. Key considerations:

- Metabolic stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes).

- Tissue distribution : Use radiolabeled analogs or LC-MS/MS to quantify target engagement in organs.

- Species-specific differences : Compare target binding affinity across species (e.g., human vs. rat RIP2) .

Q. How do structural modifications at the 2-position (thiomorpholine vs. morpholine) impact aqueous solubility and target selectivity?

- Answer : Thiomorpholine’s sulfur atom increases lipophilicity but may reduce solubility. shows that replacing morpholine with azepane (compound 10h) decreased solubility from 12 µM to <5 µM. To balance this:

- Co-solvent systems : Use cyclodextrins or PEG-based formulations.

- Salt formation : Convert free amines to hydrochloride salts.

- Computational modeling : Predict LogP and polar surface area (PSA) using tools like Schrödinger’s QikProp .

Methodological Recommendations

- Contradiction Analysis : If biological activity is lower than predicted, perform differential scanning calorimetry (DSC) to check crystallinity or amorphous content, which affects dissolution rates .

- Target Validation : Use CRISPR-Cas9 knockouts or RNAi to confirm target specificity in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.